1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
1-Ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride is a pyrazole-derived amine salt. Its structure comprises two pyrazole rings: one substituted with ethyl (C₂H₅) and methyl (CH₃) groups at positions 1 and 5, respectively, and another 1-methylpyrazole linked via a methylene bridge to the amine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-9(2)11(7-14-16)12-5-10-6-13-15(3)8-10;/h6-8,12H,4-5H2,1-3H3;1H |
InChI Key |
TZBYAZNUHBQFJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=CN(N=C2)C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the desired positions.
Amination: The resulting compound undergoes amination with methylamine to introduce the amine group.
Hydrochloride formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Research: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It is used as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: The target compound lacks electronegative groups (e.g., fluorine, chlorine) on the pyrazole rings, unlike the 5-fluoro-1,3-dimethylpyrazole in . This difference may influence lipophilicity and binding affinity in biological systems. Benzimidazole-sulphonamide analogs (–5) incorporate bulkier heterocyclic systems and sulphonic acid groups, likely increasing water solubility and targeting protease enzymes .
Physicochemical Properties: The target compound has a lower molecular weight (~277.8 g/mol) than most analogs, suggesting superior bioavailability. Substitution with chlorophenoxymethyl () introduces aromatic chlorine, which may improve metabolic stability but increase molecular weight (260.12 g/mol) .
Biological Activity
1-Ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes a pyrazole moiety, which is known for its potential therapeutic applications, particularly in oncology and inflammation.
- Molecular Formula : C14H24ClN5
- Molecular Weight : 297.83 g/mol
- CAS Number : 1856027-99-0
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The pyrazole ring system allows for the modulation of signaling pathways associated with cancer cell proliferation and inflammation.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine have shown effectiveness against various cancer types by inhibiting key oncogenic pathways such as:
- BRAF(V600E) : A mutation commonly associated with melanoma.
- EGFR : Epidermal growth factor receptor implicated in several cancers.
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In particular, pyrazole derivatives have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is crucial for conditions characterized by chronic inflammation, including autoimmune diseases and certain cancers .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored, with findings suggesting efficacy against various bacterial strains. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Case Studies
-
Antitumor Efficacy in Breast Cancer :
A study evaluated the synergistic effects of 1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine when combined with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a potential for combination therapy . -
Inflammation Model :
In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
